Product packaging for alpha-Cadinene(Cat. No.:CAS No. 11044-40-9)

alpha-Cadinene

Cat. No.: B1251154
CAS No.: 11044-40-9
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-KKUMJFAQSA-N
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Description

Significance of Sesquiterpenes in Natural Product Chemistry and Chemical Biology

Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoid compounds that form one of the most diverse and significant subdivisions of terpenoids. researchgate.netnih.gov Found widely in plants, marine organisms, and insects, they are crucial in natural product chemistry due to their vast structural variability and wide range of potent biological activities. researchgate.netmdpi.com This chemical diversity makes them a rich source for drug discovery, with research highlighting their potential as anti-inflammatory, cytotoxic, antiviral, and anticancer agents. researchgate.netnih.govnih.gov In chemical biology, sesquiterpenes serve as valuable molecular probes for investigating cellular targets and signaling pathways, contributing to the understanding of complex biological processes. nih.govmdpi.com Their applications extend to the cosmetic, medicinal, and agrochemical industries, where they are used for their aromatic and bioactive properties. researchgate.netnih.gov

Overview of alpha-Cadinene within the Cadinene Sesquiterpene Family

This compound is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane (B1243036) subgroup. wikipedia.orgebi.ac.uk The name "cadinene" originates from the Cade juniper (Juniperus oxycedrus), from which cadinene isomers were first isolated. wikipedia.org The cadinene family includes several isomers, such as α-Cadinene, β-Cadinene, γ-Cadinene, and δ-Cadinene, which differ in the position of their double bonds and their stereochemistry. wikipedia.orgfoodb.ca this compound is chemically defined as (1S,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene. wikipedia.org It is recognized as a volatile oil component in numerous plants and contributes to their characteristic aroma, often described as woody and dry. nmppdb.com.ng

Research Trajectories and Contemporary Scholarly Interest in this compound

Historically, research on this compound was linked to the phytochemical analysis of essential oils. Contemporary scholarly interest has expanded significantly, now focusing on its specific biological and ecological functions. Current research trajectories investigate its potential pharmacological applications, including its role as an anti-inflammatory, antimicrobial, and anticancer agent. thegoodscentscompany.comebi.ac.uk Furthermore, there is growing interest in its ecological significance, particularly its function in plant defense mechanisms against pathogens and herbivores and its role in inter-organismal chemical communication. The enzymatic and chemoenzymatic synthesis of this compound is another active area of research, driven by the desire to produce this and other high-value terpenes for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1251154 alpha-Cadinene CAS No. 11044-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11044-40-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1

InChI Key

QMAYBMKBYCGXDH-KKUMJFAQSA-N

SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Other CAS No.

24406-05-1

Origin of Product

United States

Biosynthesis and Enzymology of Alpha Cadinene

Primary Isoprenoid Precursor Pathways: Mevalonate (MVA) and Methylerythritol Phosphate (MEP)

Isoprenoids, the largest class of natural products, are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov In higher plants, two distinct pathways are responsible for the production of IPP and DMAPP, operating in separate cellular compartments. nih.govpnas.orgresearchgate.net

The Mevalonate (MVA) pathway is localized in the cytosol and primarily produces precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netfoodb.carsc.orgpnas.orgresearchgate.net This pathway begins with the condensation of acetyl-CoA. rsc.org

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in plastids and is responsible for the biosynthesis of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as the side chains of chlorophylls (B1240455) and plastoquinone. nih.govrsc.orgpnas.orggenome.jpresearchgate.netplos.org The MEP pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govrsc.org

Farnesyl Diphosphate (FPP) as a Universal Sesquiterpene Substrate

Farnesyl diphosphate (FPP) is a crucial intermediate in isoprenoid biosynthesis and serves as the direct precursor for sesquiterpenes. foodb.canih.govnih.govebi.ac.uk FPP is synthesized by the enzyme farnesyl diphosphate synthase (FPPS) through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. scielo.brresearchgate.netfrontierspartnerships.org This reaction primarily occurs in the cytosol via the MVA pathway. scielo.br

Pathway Crosstalk and Compartmentalization

While the MVA and MEP pathways are localized in different cellular compartments (cytosol and plastids, respectively), evidence suggests metabolic crosstalk between them. nih.govpnas.orgresearchgate.netfoodb.capnas.orgplos.orgacs.orgnih.gov This interaction can involve the exchange of isoprenoid intermediates, such as IPP and DMAPP, between the plastids and the cytosol. pnas.orgresearchgate.netpnas.orgresearchgate.net Although the MVA pathway is traditionally considered the primary source of FPP for sesquiterpene biosynthesis, studies have indicated that the MEP pathway can also contribute precursors for cytosolic sesquiterpene formation in some plants, necessitating the export of intermediates from plastids to the cytosol. pnas.org

Sesquiterpene Synthases Catalyzing alpha-Cadinene Formation

The cyclization of FPP to form the diverse array of sesquiterpenes, including this compound, is catalyzed by a family of enzymes known as sesquiterpene synthases (STSs), which are a type of terpene synthase (TPS). researchgate.netcardiff.ac.ukasm.org These enzymes are typically metal-dependent, requiring divalent metal ions such as Mg2+ for catalysis. acs.orgasm.orgnih.gov

Enzymatic Cyclization Mechanisms and Stereochemical Control

Sesquiterpene synthases initiate the cyclization process by catalyzing the ionization of the diphosphate moiety from FPP, leading to the formation of a highly reactive allylic carbocation. researchgate.netasm.orgmdpi.comacs.org The enzyme's active site provides a defined environment that guides the subsequent complex series of cyclization and rearrangement reactions. asm.orgmdpi.combeilstein-journals.org The precise folding and orientation of the substrate within the active site, along with the strategic placement of amino acid residues, play crucial roles in controlling the regiochemistry and stereochemistry of the cyclization reactions, ultimately determining the specific sesquiterpene product formed. mdpi.combeilstein-journals.orghebmu.edu.cn Despite starting from achiral precursors, these enzymes can introduce multiple stereocenters with high fidelity. beilstein-journals.org

Carbocation Rearrangement Cascades in this compound Biosynthesis

Following the initial ionization of FPP and the formation of the farnesyl cation, a cascade of carbocation rearrangements occurs within the active site of the sesquiterpene synthase. researchgate.netnih.govmdpi.combiorxiv.orgnih.govacs.orgbeilstein-journals.org These rearrangements can include Wagner-Meerwein rearrangements, hydride shifts, methyl shifts, and allyl shifts, driven by conformational changes of the intermediate cations. mdpi.combiorxiv.orgbeilstein-journals.org The specific sequence and nature of these rearrangements are dictated by the structure of the enzyme's active site, leading to the formation of various cyclic carbocation intermediates. researchgate.netmdpi.combeilstein-journals.org The cadinane (B1243036) skeleton, characteristic of this compound, is formed through specific cyclizations and subsequent rearrangements of these carbocationic intermediates. researchgate.netresearchgate.net

Proposed Mechanistic Pathways (e.g., 1,6-Ring Closure and 1,10-Mechanism)

The exact mechanistic pathway leading to this compound can vary depending on the specific sesquiterpene synthase involved. Research on related cadinane synthases, such as (+)-δ-cadinene synthase (DCS), has proposed different possible mechanisms, including those initiated by 1,6-ring closure or 1,10-cyclization. acs.orgcardiff.ac.uknih.govresearchgate.netrsc.orgresearchgate.net

One proposed pathway involves the initial formation of (3R)-nerolidyl diphosphate (NDP) as an enzyme-bound intermediate. acs.orgnih.govresearchgate.netrsc.org This can then undergo a 1,10-macrocyclization to generate a germacradienyl cation. acs.orgnih.govresearchgate.netrsc.org Subsequent rearrangements, including hydride shifts and a 1,6-electrophilic ring closure, lead to the cadinenyl cation, a key intermediate for cadinane sesquiterpenes like this compound. acs.orgnih.govrsc.org

Alternatively, a 1,6-ring closure mechanism has been envisioned, potentially proceeding via a bisabolyl cation intermediate. acs.orgcardiff.ac.uknih.govresearchgate.netrsc.orgresearchgate.net Studies using fluorinated FPP analogues and aza-analogues of proposed intermediates have provided evidence supporting the possibility of both 1,6- and 1,10-cyclization activities in cadinane synthases, suggesting mechanistic versatility or the existence of multiple pathways depending on the enzyme or substrate analogue. acs.orgcardiff.ac.uknih.govresearchgate.netrsc.orgresearchgate.net The final this compound product is formed after a deprotonation step from the cadinenyl cation. rsc.orgresearchgate.net

Research on specific this compound synthases, such as one identified in Streptomyces jumonjiensis, is ongoing to fully elucidate their specific catalytic mechanisms. beilstein-journals.org

Molecular Genetics and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is primarily catalyzed by sesquiterpene synthases (TPSs), which are encoded by members of the TPS gene family. usda.govmdpi.com The regulation of these genes at the transcriptional level is a key factor in controlling the production of this compound and other sesquiterpenes. researchgate.netnih.gov

Sesquiterpene synthases involved in cadinene biosynthesis, such as (+)-δ-cadinene synthase (CDNS), have been identified and characterized in various plant species, notably cotton (Gossypium hirsutum and Gossypium arboreum). sippe.ac.cnnih.govdntb.gov.uanih.govresearchgate.net CDNS catalyzes the committed step in the biosynthesis of cadinane-type sesquiterpenes, including this compound and its derivatives like gossypol. nih.govdntb.gov.uanih.govresearchgate.net

In cotton, cDNA clones encoding CDNS, such as cdn1-C4, have been isolated and functionally characterized. nih.govdntb.gov.ua These enzymes convert farnesyl pyrophosphate (FPP) into sesquiterpenes. nih.gov Studies have shown that different CDNS enzymes can produce varying mixtures of sesquiterpenes, highlighting the enzymatic diversity within this group. For instance, in melon (Cucumis melo), a sesquiterpene synthase designated CmTpsNY produces a mix including this compound, while another, CmTpsDul, produces primarily alpha-farnesene. usda.govresearchgate.net

Sesquiterpene synthases, including those involved in this compound biosynthesis, are typically encoded by large multigene families, such as the TPS gene family. usda.govnih.govfrontiersin.orgmdpi.com In cotton, the CDNS genes form a complex multigene family with different subfamilies, such as cad1-A and cad1-C. sippe.ac.cnnih.govresearchgate.netresearchgate.net Southern blot analysis has revealed multiple members within these subfamilies in the cotton genome. sippe.ac.cnnih.gov

The existence of multiple genes and isoforms within these families suggests functional diversification, potentially leading to the production of different sesquiterpene profiles or varying regulatory responses. usda.govnih.govresearchgate.net For example, in cotton, different CDNS genes show distinct expression patterns and responses to elicitation, indicating that different members of the gene family may be responsible for sesquiterpene production in specific tissues or under particular conditions. sippe.ac.cnnih.gov Analysis of the TPS gene family in other plants, like Citrus sinensis and Ficus species, also reveals a large number of genes, with the TPS-a subfamily often containing many sesquiterpene synthase genes. frontiersin.orgmdpi.com

The expression of sesquiterpene synthase genes, including those involved in this compound biosynthesis, is tightly regulated at the transcriptional level by various transcription factors and in response to environmental cues. researchgate.netnih.gov

Transcription factors, such as those belonging to the MYC, WRKY, and AP2/ERF families, are known to play significant roles in regulating terpenoid biosynthesis. nih.govtandfonline.comresearchgate.net MYC2, a key transcription factor in the jasmonic acid (JA) signaling pathway, has been implicated in regulating the expression of terpene synthase genes and influencing secondary metabolite production. frontiersin.orguniprot.orgmdpi.com In cotton, a WRKY transcription factor, GaWRKY1, has been suggested to participate in regulating sesquiterpene biosynthesis, with CAD1-A identified as a potential target gene. researchgate.net

Environmental factors, including biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., drought, light, temperature), can significantly influence the biosynthesis and emission of volatile terpenoids like this compound. mdpi.comresearchgate.netfrontiersin.orgmdpi.com Stress responses often trigger signaling pathways involving phytohormones like jasmonic acid, which in turn activate specific transcription factors that regulate the expression of TPS genes. mdpi.comnih.govfrontiersin.org For instance, the expression of CDNS genes in cotton is induced by infection with bacterial blight or verticillium wilt pathogens. nih.govnih.gov Abiotic factors like light and temperature can also regulate the biosynthesis of these compounds at the transcriptional level. Drought stress has been shown to affect the levels of sesquiterpenes in plants. frontiersin.org

The complex interplay between transcription factors and environmental signals allows plants to fine-tune the timing, amplitude, and tissue-specific expression of the genes involved in this compound biosynthesis, contributing to the plant's defense mechanisms and ecological interactions. researchgate.netnih.govmdpi.com

Ecological and Biological Roles of Alpha Cadinene

Role in Plant Defense Mechanisms

Plants utilize a variety of chemical compounds, including terpenes like alpha-cadinene, as part of their defense strategies against biotic threats. ontosight.airesearchgate.net These compounds can act as deterrents or toxins to herbivores and pathogens. ontosight.airesearchgate.net

Interactions with Herbivores and Pathogens

Research indicates that this compound plays a role in plant defense against herbivores and pathogens. Studies have investigated its interactions with enzymes involved in these defense mechanisms, highlighting its potential ecological significance. Essential oils containing cadinene isomers, such as this compound, have demonstrated antimicrobial and insecticidal properties, suggesting their utility as natural agents for pest and pathogen control. ontosight.ai For instance, essential oils are known to play a crucial role in the chemical defense of plants against herbivores and phytopathogens. ms-editions.clms-editions.cl They can exert toxic effects on insects through various routes, including inhalation, ingestion, or absorption via the cuticle, leading to chemical dysfunction and mortality. ms-editions.clmdpi.com This can manifest as inhibition or delay of insect development, antifeedant effects, or disruption of nervous system function. ms-editions.clmdpi.com

While this compound itself is implicated, related cadinane-type sesquiterpenes, such as alpha-cadinol (B1244880), have shown strong antifungal activity against wood-decay fungi like Lenzites betulina, Trametes versicolor, and Laetiporus sulphureus. researchgate.net The presence of an unsaturated double bond and oxygen-containing functional groups in these compounds, as well as their stereoconfiguration, are important for their antifungal activity. researchgate.net Additionally, certain Trichoderma species, known biofungicides, produce volatile organic compounds including cadinene, which can reduce the severity of downy mildew on grapevine leaf disks. nih.gov This suggests that cadinene, even when produced by associated microorganisms, can contribute to plant defense against fungal pathogens. nih.gov In cotton (Gossypium hirsutum), (+)-δ-cadinene synthase is involved in the biosynthesis of cadinane-type sesquiterpenes that provide constitutive and inducible protection against pests and diseases, including bacterial blight infection. nih.gov

Phytoalexin Biosynthesis and Accumulation

Terpenes, including sesquiterpenes like those in the cadinene class, are synthesized by plants as a response to attack in plant-pathogen interactions. researchgate.net They can act as specialized or generalized pathogen inhibitors. researchgate.net While the direct role of this compound specifically in inducing phytoalexin biosynthesis is not explicitly detailed in the provided snippets, the broader context of terpenes and cadinane-type sesquiterpenes in plant defense responses to pathogens, including the induction of defense-related genes, supports its potential involvement. researchgate.netnih.gov Phytoalexins are antimicrobial compounds produced by plants in response to infection. nih.gov The synthesis of these chemical compounds is a defense mechanism to protect plants from microbial pathogens. nih.gov

Inter-organismal Chemical Communication

This compound and other plant volatiles serve as crucial signaling molecules that mediate interactions between plants and other organisms, including insects and competing plants. semiochemical.commdpi.com

Plant-Insect Interactions (e.g., pollinator attraction, semiochemical activity, insecticidal effects)

Plant volatile organic compounds, such as this compound, play a key role in the detection and acceptance of host plants by herbivorous insects. mdpi.com These compounds can act as kairomones, which are chemical signals that benefit the receiver, in this case, insects seeking a host. semiochemical.commdpi.com Plant volatiles can indicate the type, health, and vigor of a plant. semiochemical.com Constitutive defense compounds, part of a plant's permanent volatile bouquet, contribute to these signals. semiochemical.com When plants are stressed or injured, they can temporarily produce induced volatile defense compounds, which can have attractive or repellent effects depending on the context. semiochemical.com

While some plant volatiles attract herbivores, others can attract the natural enemies of herbivores, such as predators and parasitoids, serving as an indirect defense mechanism. core.ac.ukmdpi.com Plant volatiles can also synergize and intensify the attractive effects of insect pheromones, forming the basis for highly attractive lures used in pest management. semiochemical.com Conversely, they can act as feeding deterrents or repellent signals to potential pests. semiochemical.com Essential oils containing sesquiterpenes like gamma-cadinene and alpha-cadinol have shown significant larvicidal effects against multiple insect species in a dose-dependent manner and can inhibit acetylcholinesterase, suggesting a mechanism of action involving nervous system disruption. mdpi.com this compound itself has been identified as a component in essential oils that exhibit insecticidal activity. mdpi.com

Studies on Commiphora leptophloeos leaf oil, which contains this compound, have shown oviposition deterrent effects against Aedes aegypti mosquitoes. nih.gov Although this compound was a minor component in this oil, other sesquiterpenes like (E)-caryophyllene and alpha-humulene were identified as significantly contributing to the deterrent effect. nih.gov This highlights that the biological activity of essential oils is often due to the combined effects of multiple components. nih.gov

Allelopathic Effects on Competing Plant Species

Allelopathy refers to the chemical interactions between plants where one plant releases biochemicals that affect the growth, germination, or development of neighboring plants. interesjournals.orgmdpi.com These allelochemicals can be released through various means, including volatilization, root exudates, and decomposition of plant residues. mdpi.comnotulaebiologicae.ro

While many studies on allelopathy focus on other classes of compounds like phenolics and other terpenes, some cadinene isomers have been reported as having possible allelopathic effects. mdpi.comnotulaebiologicae.ro For instance, gamma-cadinene, delta-cadinene, and (E)-alpha-cadinol were identified in the essential oil of Acmella radicans, an invasive plant shown to inhibit the seed germination and seedling growth of competing plant species. mdpi.com This suggests that cadinane-type sesquiterpenes, potentially including this compound, can contribute to the allelopathic potential of plants, influencing the composition and dynamics of plant communities by suppressing the growth of competitors. mdpi.comfrontiersin.org Studies on Eupatorium adenophorum, a fast-growing plant, have identified cadinene sesquiterpenes in its leaves that exhibit plant growth inhibitory activity against weed and crop seeds. core.ac.uk

Contribution to Plant Volatile Organic Compound (VOC) Profiles

This compound is a component of the complex mixtures of volatile organic compounds released by plants into the atmosphere. core.ac.ukms-editions.clresearchgate.net These VOC profiles are species-specific and can vary depending on factors such as plant tissue, developmental stage, and environmental conditions, including biotic interactions like herbivory or pathogen attack. core.ac.ukagriculturejournals.czscholarena.comcabidigitallibrary.org

Advanced Synthetic Methodologies and Chemical Derivatization

Enzymatic and Chemoenzymatic Synthesis Approaches Utilizing Terpene Synthases

The biosynthesis of alpha-cadinene primarily occurs through the mevalonic acid (MVA) pathway in the cytosol of plants, although there is evidence of crosstalk with the methyl-erythritol-phosphate (MEP) pathway in plastids. foodb.ca A key intermediate in the biosynthesis of cyclic sesquiterpenes, including this compound, is farnesyl diphosphate (B83284) (FPP). foodb.ca Terpene synthases are the remarkable enzymes that catalyze the cyclization of acyclic and achiral oligoprenyl pyrophosphates, such as FPP, into structurally complex terpene hydrocarbons or alcohols. beilstein-journals.orgrsc.org

The enzymatic synthesis of this compound involves the cyclization of FPP catalyzed by sesquiterpene synthases under controlled conditions. This process is initiated by the ionization of the substrate, typically through diphosphate abstraction for type I terpene synthases, forming a carbocationic species. beilstein-journals.orgrsc.org This cation then undergoes a cascade of intramolecular rearrangements, including cyclizations, hydride or proton shifts, and skeletal rearrangements. beilstein-journals.orgrsc.org The final terpene product is generated by either deprotonation or quenching of the carbocation with water in the active site of the terpene synthase. rsc.org

Recent research has led to the discovery of terpene synthases specifically responsible for the production of (+)-alpha-cadinene in bacteria. beilstein-journals.orgresearchgate.net For instance, a study investigating terpene synthase homologs from diverse actinobacteria identified the first bacterial terpene synthases for (+)-delta-cadinol and (+)-alpha-cadinene. beilstein-journals.orgresearchgate.net These enzymes convert FPP into the respective sesquiterpenes.

Chemoenzymatic approaches combine chemical synthesis with enzymatic reactions to produce terpenes and their analogues. doi.orgresearchgate.net This can involve using modified FPP analogues as substrates for terpene synthases to generate non-natural terpenoids. researchgate.netrsc.org While terpene synthases are known to turn over unnatural FPPs, the synthetic utility of these enzymes for producing valuable novel terpenoids is an active area of exploration. rsc.org Chemoenzymatic methods can offer scalable routes for synthesizing non-natural terpenoids. researchgate.net

Chemical Synthesis Routes for this compound and its Analogues

Beyond enzymatic pathways, chemical synthesis routes have been explored for the production of this compound and its analogues. smolecule.com These routes often involve complex organic reactions to construct the characteristic bicyclic sesquiterpene skeleton.

Total Synthesis Strategies for Sesquiterpene Skeletons

Total synthesis strategies aim to construct the entire sesquiterpene molecule from simpler precursors using a series of controlled chemical reactions. While specific detailed total synthesis procedures for this compound itself were not extensively detailed in the search results, research on the total synthesis of related cadinene isomers and analogues provides insight into the chemical methodologies employed. For example, the enantioselective total synthesis of 10-isocyano-4-cadinene, a marine sesquiterpene, has been achieved utilizing key steps such as an intermolecular Diels-Alder reaction and a samarium diiodide-induced Barbier-type cyclization. researchgate.net These strategies highlight the complex reaction sequences required to build the cadinane (B1243036) framework.

Biotransformation Methodologies

Biotransformation methodologies involve the use of microorganisms or isolated enzymes to convert simpler substrates into more complex compounds like this compound or its derivatives. smolecule.com This approach leverages the catalytic capabilities of biological systems for chemical synthesis. Studies have investigated the biotransformation of cadinane sesquiterpenes by microorganisms such as Beauveria bassiana, leading to the production of various hydroxylated and oxidized derivatives. nih.gov While the direct biotransformation specifically yielding this compound from simple precursors was not explicitly detailed, the ability of microorganisms to modify cadinane skeletons suggests potential for biotransformation routes to this compound or its analogues.

Derivatization for Structure-Activity Relationship Studies

Chemical derivatization of this compound is a crucial aspect of structure-activity relationship (SAR) studies, allowing for the exploration of how modifications to the molecule's structure impact its biological or chemical properties. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation and Reduction Products

Oxidation of this compound can lead to the formation of oxygenated derivatives, such as sesquiterpene alcohols. A notable oxidation product mentioned is cadinol. Common oxidizing agents used in such reactions include potassium permanganate (B83412) and chromium trioxide. Conversely, reduction reactions can convert this compound into more saturated hydrocarbons, such as cadinane, through processes like catalytic hydrogenation using catalysts like palladium or platinum.

Substitution Reactions (e.g., Halogenation)

This compound can also undergo substitution reactions, including halogenation, where halogen atoms are introduced into the cadinene structure. Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions. These reactions can yield halogenated derivatives of cadinene. Halogenation is a versatile tool in organic synthesis for modifying molecular structures. researchgate.net

Synthesis of Aza-Analogues as Mechanistic Probes

The study of enzyme-catalyzed cyclization reactions, particularly those involving highly unstable carbocationic intermediates in terpene biosynthesis, often necessitates the use of stable mimics to probe the catalytic mechanism. Aza-analogues, where a nitrogen atom replaces a carbon atom in the proposed carbocationic intermediate, have emerged as valuable tools for this purpose. These compounds are designed to structurally and electrostatically resemble the transient carbocations, enabling them to act as potent reversible competitive inhibitors of the enzymes. cardiff.ac.ukgrafiati.comcardiff.ac.ukrsc.orgnih.govnih.gov By evaluating the inhibitory effects of specific aza-analogues, researchers can gain insights into the nature and role of the proposed intermediates.

In the context of δ-cadinene synthase (DCS), an enzyme responsible for catalyzing the cyclization of farnesyl diphosphate (FDP) to δ-cadinene, aza-analogues have been synthesized to investigate the debated mechanistic pathways. cardiff.ac.ukgrafiati.comnih.govresearchgate.net Two primary mechanisms have been proposed for the formation of δ-cadinene: one involving an initial 1,10-ring closure leading to a germacradienyl cation intermediate, and another proposing a 1,6-ring closure generating an α-bisabolyl carbocation. cardiff.ac.ukgrafiati.comnih.govresearchgate.net To distinguish between these possibilities, aza-analogues mimicking both the α-bisabolyl cation and the germacradienyl cation have been targeted for synthesis. cardiff.ac.ukgrafiati.com

The synthesis of enantiopure aza-analogues of the α-bisabolyl cation (specifically, (R)- and (S)-isomers, referred to as compound 11 in some studies) has been reported. cardiff.ac.ukgrafiati.comcardiff.ac.ukrsc.orgnih.gov An alternative, more concise synthetic route to these enantiomers has been developed, involving steps such as asymmetric Diels-Alder reaction, Curtius rearrangement, reduction, and coupling reactions. cardiff.ac.uknih.gov For instance, the synthesis of the (S)-enantiomer of the aza-bisabolyl cation analogue involved a sequence including conversion of a carboxylic acid to a p-methoxybenzyl urethane (B1682113) derivative via a Curtius rearrangement, followed by reduction and coupling. cardiff.ac.uknih.gov The synthesis of aza-germacradienyl cation analogues has also been pursued, albeit in racemic form in some instances. cardiff.ac.ukgrafiati.com

Mechanistic studies employing these aza-analogues have provided crucial data regarding the DCS catalytic cycle. When challenged with aza-analogues mimicking the α-bisabolyl cation, DCS exhibited potent competitive inhibition of FDP conversion to δ-cadinene. cardiff.ac.uknih.gov This inhibitory effect is consistent with these aza-analogues binding tightly to the enzyme's active site, as would be expected if the α-bisabolyl cation is indeed a reaction intermediate. cardiff.ac.uknih.gov Further validation of these findings came from comparing the inhibition patterns of the aza-bisabolyl cation analogues with other terpene synthases with known mechanisms, such as aristolochene (B1197444) synthase (AS) (1,10-cyclization) and amorpha-4,11-diene synthase (ADS) (1,6-cyclization). cardiff.ac.uknih.gov The aza-bisabolyl cation analogues were found to be potent inhibitors of ADS, supporting their role as mimics of a 1,6-cyclization intermediate. cardiff.ac.uknih.gov These results collectively provide evidence supporting a 1,6-cyclisation closure pathway in the mechanism of δ-cadinene synthase. cardiff.ac.ukgrafiati.com

The research findings highlight the utility of strategically designed aza-analogues in dissecting complex enzymatic reaction mechanisms that involve transient carbocationic species. By serving as stable surrogates for these fleeting intermediates, aza-analogues enable detailed inhibition studies that can corroborate or refute proposed mechanistic steps.

Analytical and Structural Elucidation Research Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating alpha-Cadinene from other volatile and semi-volatile compounds present in natural samples and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the profiling of essential oils and the identification of their individual components, including this compound. GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the column, while MS provides structural information through the fragmentation pattern of the ionized molecules.

GC-MS is considered optimal for quantifying this compound in plant tissues or essential oils . Typical parameters for GC-MS analysis of this compound include using a capillary column with a non-polar stationary phase, such as a DB-5MS column (30 m × 0.25 mm × 0.25 µm) . Temperature programming is often employed, starting at a low temperature (e.g., 50°C) and increasing gradually to a higher temperature (e.g., 250°C) to ensure the elution and separation of a wide range of volatile compounds . The compounds are identified by comparing their mass spectra and retention indices to those of authentic standards or spectral libraries ajol.infonih.gov.

Studies utilizing GC-MS have identified this compound as a constituent in the essential oils of various plants. For example, it has been found in Moricandia sinaica essential oil mdpi.com. GC-MS analysis of the essential oil from the roots of Anaphalis contorta identified delta-cadinene as a major constituent, alongside other sesquiterpene hydrocarbons ajol.info. While this study specifically mentions delta-cadinene, it highlights the application of GC-MS in identifying cadinene isomers in essential oils.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a sensitive and solvent-free technique particularly suitable for the analysis of volatile and semi-volatile compounds in complex matrices. HS-SPME involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber. The fiber is then inserted into the GC injector, where the compounds are thermally desorbed and transferred to the GC column for separation and subsequent MS analysis sigmaaldrich.com.

This technique is considered optimal for quantifying this compound in complex matrices like plant tissues or essential oils . HS-SPME-GC-MS has been successfully applied to characterize volatile compounds in various samples, including propolis and hop pellets, identifying sesquiterpene hydrocarbons like delta-cadinene and gamma-cadinene sigmaaldrich.comnih.gov. The method allows for the detection of odor-active compounds and provides a chemical fingerprint of the volatile constituents nih.govnih.gov. Different SPME fiber coatings, such as PDMS or DVB/CAR/PDMS, can be used depending on the polarity and volatility of the target analytes nih.govsigmaaldrich.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used for separating compounds dissolved in a liquid mobile phase based on their interactions with a stationary phase. While HPLC is highly adaptable to complex sample matrices and suitable for non-volatile and polar compounds, it is generally considered less effective than GC-MS for the analysis of sesquiterpene hydrocarbons like this compound due to their low chromophore activity, which makes UV detection less sensitive . However, HPLC can be coupled with various detectors, including mass spectrometry, which can enhance its capability for analyzing a wider range of compounds in complex mixtures labmanager.comnih.gov. Although not the primary method for this compound itself due to its volatility, HPLC is valuable for analyzing other, less volatile compounds that may be present in the same complex natural extracts labmanager.com.

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide detailed information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structures. It provides information about the carbon-hydrogen framework and the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. NMR is crucial for confirming the structural integrity and stereochemistry of compounds like this compound uni-hamburg.de.

¹³C NMR spectroscopy can confirm the structural integrity of this compound, showing characteristic signals at specific chemical shifts that correspond to different carbon environments within the molecule, such as olefinic and methylene (B1212753) groups . NMR, in combination with mass spectrometry, allows for a complete structural assignment of sesquiterpenoids uni-hamburg.de. The technique involves measuring a series of 2D or 3D NMR spectra and assigning resonances to specific protons and carbons to build a detailed picture of the molecular structure uzh.ch.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the context of this compound analysis, MS is often coupled with GC to identify compounds based on their unique fragmentation patterns upon ionization ajol.infonih.govwikidata.org.

Electron ionization (EI) is a common ionization method in GC-MS. When this compound is subjected to EI, it breaks down into characteristic fragment ions. Analyzing the mass-to-charge ratios and relative abundances of these fragments provides a "fingerprint" that can be compared to spectral libraries for identification ajol.infonih.govuni-hamburg.de. Mass spectrometric fragmentation patterns provide additional structural information, facilitating identification in complex mixtures such as essential oils . The molecular ion peak of this compound (C₁₅H₂₄) is expected at m/z = 204 beilstein-journals.org. Fragmentation patterns can involve the cleavage of specific bonds, such as the abstraction of the isopropyl group, leading to characteristic fragment ions beilstein-journals.org. While mass spectrometry is a powerful tool for determining the molecular formula and providing insights into fragmentation pathways, it may not always be sufficient on its own to definitively prove a structure, as some compounds with different structures can exhibit similar mass spectra; thus, it is often used in conjunction with NMR spectroscopy for complete structural elucidation uni-hamburg.de.

Olfactometric Approaches for Bioactivity-Guided Fractionation (e.g., GC-MS/Olfactometry)

Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry and the sensory perception of the human nose (olfactometry). This hyphenated approach is particularly valuable in the study of volatile organic compounds (VOCs), allowing for the correlation of chemical data with perceived odors and facilitating bioactivity-guided fractionation based on aroma profiles reading.ac.ukresearchgate.netaidic.itnih.gov. While GC-MS identifies and quantifies volatile components, GC-O enables the identification of odor-active compounds within complex mixtures by having trained panelists sniff the GC effluent as it elutes from the column researchgate.netaidic.itnih.gov. This is crucial because not all volatile compounds are odor-active, and the intensity and quality of an odor are not always directly proportional to a compound's concentration dpi.qld.gov.au.

In the context of bioactivity-guided fractionation, GC-MS/O can be employed to pinpoint specific volatile compounds responsible for a particular biological effect, especially when that effect is related to aroma or flavor. By analyzing fractions of a natural product extract using GC-MS/O, researchers can identify which compounds eluting from the GC column elicit an olfactory response, and then use the MS data to identify these odor-active compounds. If the biological activity of interest is linked to the aroma (e.g., in studies of insect attractants, food palatants, or medicinal plants where aroma is a key characteristic), GC-MS/O can directly guide the isolation and identification of the bioactive components.

For instance, in a study investigating the aroma of treated Aquilaria malaccensis essential oil, GC-MS/O analysis revealed that sesquiterpenes like alpha-humulene and delta-cadinene significantly influenced the sweet, woody agarwood aroma. Although this compound was present, the study highlighted that only a subset of the many volatile compounds, particularly certain sesquiterpenes, were identified as actual aroma impact compounds through olfactometry cropj.comresearchgate.net. This underscores the importance of GC-O in distinguishing between merely present volatiles and those that are perceptually significant.

The data obtained from GC-MS/O experiments can be presented in various formats, including tables listing identified compounds, their retention indices, mass spectral data, and the corresponding olfactory descriptors and intensity ratings provided by panelists. Such data is crucial for bioactivity-guided fractionation when the bioactivity is related to aroma.

Below is an illustrative example of how data from a hypothetical GC-MS/O analysis focusing on odor-active compounds, potentially including this compound, might be presented.

Peak #Compound NameRetention Index (RI)Olfactory DescriptionOlfactory Intensity (Scale: 0-3)MS Data (m/z)
1Limonene1030Citrusy368, 136
2alpha-Pinene939Piney293, 136
3This compound 1380 Woody/Dry 1 105, 161, 204
4Linalool1100Floral/Sweet371, 136

Note: This table is illustrative and based on the general principles of GC-MS/O analysis. The specific retention index, olfactory description, intensity, and MS data for this compound would depend on the GC column, method, and the specific sample analyzed.

Detailed research findings often involve comparing the chemical profiles obtained by GC-MS with the olfactory profiles from GC-O to identify which chemical components correspond to significant odor events. This correlation allows researchers to target specific compounds, like this compound if it is identified as odor-active and potentially linked to a bioactivity, for further isolation and testing. The integration of chemical identification and sensory evaluation in GC-MS/O makes it a powerful tool in the bioactivity-guided fractionation of natural products where olfactory cues are relevant to the biological effect being studied.

Mechanistic Investigations of Alpha Cadinene S Biological Activities Preclinical Focus

Molecular Targets and Cellular Pathways

Preclinical studies suggest that alpha-cadinene may exert its biological effects through interactions with specific molecular targets, including enzymes and receptors, and by influencing cellular signaling cascades.

Modulation of Enzyme Activity

Research indicates that this compound can modulate enzyme activity, particularly enzymes involved in inflammatory pathways. While some studies on essential oils containing this compound have investigated xanthine (B1682287) oxidoreductase inhibition, the direct inhibitory activity of isolated this compound on this enzyme has not always been observed in in silico studies. For instance, one computational study found that this compound did not bind with xanthine oxidoreductase, although other compounds in the essential oil, such as T-cadinol, did show binding affinity. mdpi.com However, other research suggests that components of essential oils, including sesquiterpenes, could exert antioxidant activity through xanthine oxidoreductase inhibition. mdpi.com Further direct investigation into this compound's specific interaction with xanthine oxidoreductase is needed to clarify its role.

Interaction with Specific Receptors

This compound has been investigated for its potential interactions with specific receptors. In silico studies have explored its binding affinity to the human serotonin (B10506) receptor. One study showed that this compound presented a favorable docking score against the human serotonin receptor (PDB: 5I6X), interacting with hydrophobic bonds with residues like ILE172, VAL501, TYR95, and PHE341. mdpi.comresearchgate.net This suggests a potential interaction with the serotonergic system, which is associated with mood and anxiety regulation. researchgate.netmdpi.com

Influence on Cellular Signaling Cascades

Studies have explored the influence of essential oils containing this compound on cellular signaling cascades, including inflammatory pathways and calcium mobilization. Essential oils containing cadinene compounds have been indicated to influence calcium mobilization and chemotaxis in immune cells, suggesting a potential role in modulating immune responses. researchgate.net Calcium mobilization is a critical process in various cellular functions, including the activation of inflammatory pathways like the NLRP3 inflammasome. mdpi.comnih.gov While direct studies on this compound's specific effects on inflammatory signaling cascades like NF-κB or MAPK pathways are less detailed in the provided snippets, its potential to influence calcium signaling suggests an indirect impact on these processes. mdpi.comnih.gov

Research on Antimicrobial Mechanisms

This compound and essential oils rich in cadinene compounds have demonstrated antimicrobial activity against various microbial strains. mdpi.commdpi.comtandfonline.comredalyc.orgnih.gov

Activity Against Microbial Strains

Studies have shown that essential oils containing delta-cadinene (an isomer of this compound) exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.comtandfonline.comnih.gov Gram-positive bacteria, such as Staphylococcus aureus and Micrococcus luteus, have often been found to be more susceptible to these essential oils compared to Gram-negative bacteria like Escherichia coli and Salmonella enterica. mdpi.commdpi.commdpi.com For example, one study on Amorpha fruticosa fruit essential oil, which contains delta-cadinene, reported MIC values ranging from 1.84 to 7.38 mg/mL for Gram-positive strains and 14.75 to 29.50 mg/mL for Gram-negative strains. mdpi.com Another study highlighted the activity of delta-cadinene against Streptococcus pneumoniae, a Gram-positive bacterium, with an MIC of 31.25 μg/mL. researchgate.net

Table 1: Antimicrobial Activity of Essential Oils Containing Cadinenes Against Selected Bacterial Strains

Microbial StrainGram StainSource of Essential Oil (containing Cadinene)Observed Activity (e.g., Zone of Inhibition, MIC)Reference
Staphylococcus aureusGram-positiveAmorpha fruticosa fruits EOMore susceptible than Gram-negative mdpi.com
Micrococcus luteusGram-positiveCedar atlantica EOLowest MIC (7.46 µL/mL) mdpi.com
Bacillus subtilisGram-positiveAmorpha fruticosa fruits EOSusceptible mdpi.com
Streptococcus pneumoniaeGram-positiveSchinus molle fruit EO (delta-cadinene)MIC of 31.25 μg/mL researchgate.net
Escherichia coliGram-negativeAmorpha fruticosa fruits EOLess susceptible than Gram-positive mdpi.com
Salmonella enterica subsp. entericaGram-negativeCedar atlantica EOLess sensitive than Gram-positive mdpi.com

Mechanisms of Action on Microbial Growth and Cell Integrity

Research into the antimicrobial mechanisms of essential oils containing cadinenes suggests that they can affect microbial growth and cell integrity. mdpi.comresearchgate.net One possible mechanism involves the alteration of the cell membrane hydrophobicity, which can interfere with microbial membranes due to the hydrophobic nature of these compounds. foodb.camdpi.com This interference can lead to changes in bacterial morphology, damage to the cell wall, leakage of intracellular components, and ultimately cell death. mdpi.comfigshare.com Molecular docking studies have also explored the interaction of cadinene compounds, such as delta-cadinene, with essential bacterial proteins like DNA gyrase and d-alanine:d-alanine ligase, which are crucial for bacterial survival and cell wall synthesis. nih.gov These interactions suggest that cadinenes may inhibit these enzymes, contributing to their antibacterial effect. nih.gov

Table 2: Proposed Antimicrobial Mechanisms of Cadinenes

Proposed MechanismDescriptionEvidenceReference
Alteration of Cell Membrane IntegrityInterference with microbial membranes due to hydrophobic character.Changes in bacterial morphology, leakage of intracellular components. mdpi.commdpi.comfigshare.com
Inhibition of Essential Bacterial EnzymesInteraction with enzymes vital for bacterial survival and cell wall synthesis.Molecular docking studies showing binding affinity to DNA gyrase, d-alanine:d-alanine ligase. nih.gov

Preclinical Studies on Antiproliferative and Potential Anticancer Effects

Preclinical research has explored the potential of this compound, or related cadinene isomers like delta-cadinene, for antiproliferative and anticancer effects.

In Vitro Cytotoxicity Assays in Cell Lines

Studies have investigated the cytotoxic effects of cadinene compounds on various cancer cell lines. Delta-cadinene, a related sesquiterpene, has shown dose-dependent and time-dependent growth inhibitory effects on OVCAR-3 human ovarian cancer cells researchgate.netnih.gov. Another study involving the essential oil of Cordia africana, which contains delta-cadinene, demonstrated cytotoxicity against MCF-7 human breast cancer cells researchgate.net. The essential oil exhibited an IC50 value of 12.90 µg/mL against MCF-7 cells researchgate.net.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Research indicates that cadinene compounds can induce cell growth inhibition and apoptosis through specific mechanisms. In OVCAR-3 ovarian cancer cells, delta-cadinene treatment led to morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation researchgate.netnih.gov. It also induced cell cycle arrest in the sub-G1 phase in a dose-dependent manner researchgate.netnih.gov. Mechanistically, delta-cadinene has been shown to activate caspases, key enzymes in the apoptotic pathway researchgate.netnih.gov. Specifically, it caused cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, at concentrations of 50 µM and above nih.gov. Pro-caspase-8 expression decreased at higher concentrations (50 and 100 µM), and there was a significant increase in caspase-9 expression levels after treatment with 50 and 100 µM delta-cadinene nih.gov. In MCF-7 breast cancer cells treated with Cordia africana essential oil containing delta-cadinene, caspase-8 activity increased significantly, while the expression levels of anti-apoptotic Bcl-2 and proliferation marker Ki-67 proteins were significantly decreased researchgate.net.

Investigation of Anti-inflammatory and Immunomodulatory Properties

This compound and related compounds have been investigated for their potential anti-inflammatory and immunomodulatory effects in preclinical settings.

Modulation of Inflammatory Mediators and Cytokines

This compound is being explored for its potential anti-inflammatory effects, which may involve modulating enzyme activity related to inflammatory pathways . While specific studies focusing solely on this compound's modulation of inflammatory mediators and cytokines were not extensively detailed in the search results, related research on essential oils containing this compound or other cadinene isomers provides some insights. For instance, essential oils from certain plants have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages mdpi.comnih.gov. Delta-cadinene, found in Commiphora schimperi essential oil, was present in a study investigating anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) ajol.info.

Effects on Immune Cell Chemotaxis and Function

This compound has been shown to influence calcium mobilization and chemotaxis in immune cells, suggesting a potential role in enhancing immune responses . A study on Echinacea purpurea essential oil, which contains delta-cadinene, identified this compound as contributing to immunomodulatory effects observed in human neutrophils nih.gov. The essential oil and its component (+)-delta-cadinene were found to induce intracellular calcium mobilization in human neutrophils nih.gov. Pretreatment of human neutrophils with the Echinacea purpurea essential oil or (+)-delta-cadinene also suppressed agonist-induced neutrophil calcium mobilization and chemotaxis nih.govresearchgate.net.

Neuropharmacological Research: Anxiolytic and Antidepressant Potential (Preclinical)

Ligand-Receptor Binding Studies

Ligand-receptor binding assays (LBAs) are fundamental biochemical tests used to quantify the interaction between a ligand and its biological target, such as a receptor or enzyme. These assays are crucial in drug discovery for measuring binding affinity and understanding the mechanism of drug action contractlaboratory.com. While specific detailed experimental ligand-receptor binding studies solely focused on α-Cadinene are not extensively detailed in the provided search results, the broader context of essential oil research, where α-Cadinene is a component, highlights the relevance of such investigations. Essential oils and their constituents, including sesquiterpenes like α-Cadinene, are being explored for their ability to interact with various biological targets nih.gov. The presence of α-Cadinene enantiomers has been identified in essential oils, and the enantiomeric form of a compound can influence its biological activity nih.gov.

Computational Docking Analyses with Neurological Targets

Computational docking studies have been employed to predict the potential interactions and binding affinities of α-Cadinene with various protein targets, including those relevant to neurological conditions. One study investigated the potential of plant-derived compounds, including α-Cadinene, as alternative therapeutic candidates for Alzheimer's disease (AD) by docking them with disease-associated proteins ijisrt.comdergipark.org.tr. α-Cadinene was suggested as a candidate alternative plant active in this context dergipark.org.tr.

Another study focusing on the essential oil of Homalomena aromatica utilized molecular docking to explore the antidepressant activity of its components, including α-Cadinene. This analysis showed that α-Cadinene presented a favorable docking score against the human serotonin receptor (PDB: 5I6X), suggesting a potential binding interaction. The study indicated that α-Cadinene interacted with the serotonin receptor through four hydrophobic bonds involving residues ILE172, VAL501, TYR95, and PHE341 mdpi.com. This computational finding suggests a plausible mechanism for potential antidepressant effects observed in studies involving essential oils containing α-Cadinene.

Computational studies have also explored the interaction of α-Cadinene with other targets. For instance, in a study evaluating compounds against SARS-CoV-2 receptors, Δ-Cadinene and γ-Cadinene showed docking interactions with the 6LU7 receptor, and Δ-Cadinene also interacted with the 6W9C protein biointerfaceresearch.com. While these are isomers of α-Cadinene, they illustrate the application of docking studies to understand the potential interactions of cadinene type sesquiterpenes with diverse protein targets.

Data from computational docking studies can be presented in tables showing docking scores (e.g., in kcal/mol) and interacting residues, providing a quantitative measure of predicted binding affinity.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting Residues (Hydrophobic)Reference
This compoundHuman Serotonin Receptor (5I6X)-7.188ILE172, VAL501, TYR95, PHE341 mdpi.com
This compoundTyrosinase-6.0Not specified researchgate.net
This compoundSAP5 proteinNot specifiedThr 261B, Val 330A researchgate.net
delta-CadineneSARS-CoV-2 receptor (6LU7)-6.77Not specified biointerfaceresearch.com
gamma-CadineneSARS-CoV-2 receptor (6LU7)-6.74Not specified biointerfaceresearch.com

Note: Docking scores represent predicted binding affinity, with more negative values typically indicating stronger binding.

Antioxidant Activities and Mechanisms of Reactive Oxygen Species Quenching

α-Cadinene has been recognized as a natural antioxidant with potent reactive oxygen species (ROS) quenching activity researchgate.net. Antioxidants play a crucial role in neutralizing ROS, which are highly reactive molecules that can cause oxidative damage to cells and tissues mdpi.comresearchgate.net. The mechanism of action of antioxidants can involve several pathways, including preventing ROS generation, scavenging free radicals, or chelating metal ions that catalyze radical formation mdpi.com.

While specific detailed mechanisms of how α-Cadinene directly quenches ROS are not extensively elaborated in the provided texts, the general mechanisms of antioxidant action provide context. Antioxidants can donate hydrogen radicals to free radicals, thereby preventing oxidative damage and stopping chain reactions researchgate.net. They can also reduce substrates by transferring a single electron or inhibit enzymes involved in generating free radicals mdpi.commdpi.com.

Studies evaluating the antioxidant activity of essential oils containing α-Cadinene have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing ability assay (FRAP) researchgate.net. These assays measure the ability of a compound or extract to neutralize free radicals or reduce oxidized substances, respectively. The essential oil of Eupatorium adenophorum, containing α-Cadinene, showed potent antioxidant activity in DPPH and β-carotene bleaching methods researchgate.net.

Assay MethodSample Containing this compoundObserved Activity/IC50Reference
DPPH radical scavengingEupatorium adenophorum essential oilPotent activity, IC50 = 8.3 µl researchgate.net
β-carotene bleachingEupatorium adenophorum essential oilPotent inhibitory effect, IC50 = 4.2 µl researchgate.net
DPPH radical scavengingMelissa officinalis subsp. officinalis EOIC50 = 14.015 ± 0.027 μg/mL (for the EO) mdpi.com
ABTS radical scavengingMelissa officinalis subsp. officinalis EOIC50 = 1.225 ± 0.011 μg/mL (for the EO) mdpi.com
β-carotene bleachingMelissa officinalis subsp. officinalis EO94.031 ± 0.082% inhibition (for the EO) mdpi.com

Comparative Studies and Isomeric Research of Cadinenes

Structural and Stereochemical Distinctions Among alpha-, beta-, gamma-, and delta-Cadinene

The cadinene isomers, alpha-, beta-, gamma-, and delta-cadinene, are constitutional isomers, meaning they share the same molecular formula (C₁₅H₂₄) but differ in the connectivity of their atoms, specifically the placement of their double bonds. nih.gov They are all based on the cadalane skeleton, a bicyclic structure derived from farnesyl pyrophosphate (FPP). foodb.cafoodb.ca The key distinctions lie in the position of the double bonds within this bicyclic framework.

alpha-Cadinene: Features a double bond between the C4 and C9 positions of the cadalane skeleton. foodb.ca It also possesses specific stereochemistry at chiral centers. ebi.ac.uk

beta-Cadinene (B1206614): Differs from this compound in the position of its double bond.

gamma-Cadinene: Contains a double bond between the C4 and C10(15) positions. foodb.ca

delta-Cadinene: Is characterized by a double bond between the C1(10) and C4 positions. foodb.ca

Beyond the placement of double bonds, the cadinene isomers also exhibit stereochemical variations. These differences in the spatial arrangement of atoms around chiral centers contribute to the diversity within the cadinene family. For instance, this compound has been described with specific stereochemistry (1S, 4aR, 8aS). ebi.ac.uk The relative stereochemistry at the isopropyl group and bridgehead carbon atoms is a basis for subclassifying cadinenes.

Differential Biosynthetic Routes and Enzymatic Specificity for Isomers

The biosynthesis of cadinene isomers, like other sesquiterpenes, primarily occurs through the mevalonic acid (MVA) pathway in the cytosol of plants. nih.govfoodb.ca Farnesyl diphosphate (B83284) (FPP), a 15-carbon intermediate, is a key precursor in this pathway. foodb.ca Sesquiterpene synthases, also known as cyclases, are the enzymes responsible for catalyzing the cyclization of FPP to produce the diverse array of cyclic sesquiterpenes, including the various cadinene isomers. nih.govpnas.org

The differential production of alpha-, beta-, gamma-, and delta-cadinene is attributed to the specificity of these sesquiterpene synthases. Different plant species, and even different tissues within the same plant, can express distinct sesquiterpene synthases that guide the cyclization and rearrangement of FPP along specific routes, leading to the preferential formation of certain cadinene isomers. nih.govpnas.org

While the MVA pathway in the cytosol is the primary route for sesquiterpene biosynthesis, there is evidence of crosstalk with the methyl-erythritol-phosphate (MEP) pathway, which operates in the plastids. nih.govfoodb.ca However, the MVA pathway is predominantly associated with the production of sesquiterpenes, triterpenes, and sterols, while the MEP pathway is involved in the biosynthesis of monoterpenes, diterpenes, and tetraterpenes. nih.gov

Studies on enzymes like (+)-delta-cadinene synthase in cotton have provided insights into the enzymatic steps involved in the formation of specific cadinene isomers. nih.govpnas.org These enzymes catalyze a series of cyclization reactions from FPP. foodb.ca The multi-substrate nature observed in some terpene synthases can also contribute to the production of a mixture of isomers from a single enzyme. iomcworld.com The catalytic activity and specificity of these enzymes are influenced by factors such as metal cofactors. iomcworld.com

Comparative Analysis of Ecological Roles and Biological Activities of Isomeric Forms

The different structural and stereochemical arrangements of alpha-, beta-, gamma-, and delta-cadinene contribute to variations in their ecological roles and biological activities. These sesquiterpenes are common components of plant essential oils and play diverse roles in plant defense, communication, and interactions with the environment. foodb.canih.gov

Comparative studies of essential oils from various plant sources often reveal the presence of multiple cadinene isomers, along with other terpenoids. nih.govscielo.brredalyc.orgajbls.comnih.govresearchgate.netnih.gov The relative abundance of these isomers can vary significantly between plant species, geographic locations, and even within different parts of the same plant or at different developmental stages. scielo.brredalyc.orgnih.govresearchgate.netnih.gov This variation in composition suggests potentially different ecological pressures or functions.

While research often examines the biological activities of essential oil mixtures containing various cadinene isomers, studies focusing on the differential activities of isolated alpha-, beta-, gamma-, and delta-cadinene are also conducted. These activities can include antimicrobial, antifungal, insecticidal, and anti-inflammatory properties. redalyc.orgajbls.comnih.govresearchgate.netupc.edu.peijpsonline.com

For example, delta-cadinene has been identified as a component in essential oils exhibiting biological activities. ajbls.comnih.govresearchgate.net Comparative analysis of essential oils has shown the presence of delta-cadinene in plants known for wound healing properties. ajbls.com In insecticidal studies, gamma-cadinene and beta-cadinene have shown binding affinity to the mosquito juvenile hormone-binding protein, suggesting a potential insecticidal effect. upc.edu.pe

The specific ecological roles of individual cadinene isomers are still an active area of research. Their presence in plant volatile emissions can influence interactions with herbivores, pollinators, and microorganisms. The distinct structures of the isomers likely lead to differential interactions with biological targets, contributing to their varied effects in ecological systems and their potential as bioactive compounds.

Emerging Research Directions and Methodological Innovations

Computational Modeling and Chemoinformatics for Structure-Function Prediction

Computational approaches, including molecular modeling and chemoinformatics, are increasingly employed to understand the potential biological activities of alpha-cadinene and predict its interactions with biological targets. These methods offer cost-effective and high-throughput alternatives to traditional experimental screening. researchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking simulations are a key tool used to predict the binding modes and affinities of this compound with target proteins. This technique helps to infer potential mechanisms of action and identify promising therapeutic targets. Studies have utilized molecular docking to investigate the interactions of this compound and related cadinene compounds with various proteins.

For instance, molecular docking analysis has been performed to assess the interaction of this compound with the human serotonin (B10506) receptor (PDB: 5I6X) in the context of antidepressant activity, where it showed a higher docking score compared to other compounds. researchgate.net Molecular docking studies have also explored the potential of cadinene compounds, including this compound, to target bacterial proteins like penicillin-binding protein 2X (PBP), DNA gyrase Subunit B, and topoisomerase IV, suggesting potential antimicrobial applications. researchgate.nettsijournals.com Furthermore, sesquiterpenes, including this compound, have exhibited significant docking values with human proteins, suggesting their potential to reduce the binding of viral proteins. researchgate.net Molecular docking simulations using tools like AutoDock Vina can predict interactions between sesquiterpene synthases and FPP substrates, providing insights into the biosynthesis of compounds like this compound.

Molecular docking studies involving essential oil components, including cadinene, have also been conducted against enzymes like SAP-5 from Candida albicans, suggesting potential antifungal activity. scielo.br Docking has also been used to explore the inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI), an enzyme targeted by antibacterials like triclosan, by essential oil components including alpha-cadinol (B1244880) (a derivative of this compound). nih.gov Additionally, molecular docking has supported in vitro results regarding the anti-inflammatory potential of plant extracts containing compounds like delta-cadinene by assessing interactions with enzymes such as COX-2 and 5-LOX. nih.govresearchgate.net

In Silico Pharmacokinetic and Toxicological Property Prediction (excluding adverse effects)

In silico methods are valuable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, as well as their potential toxicity, early in the research process. nih.govpensoft.net These predictions help in selecting promising candidates for further investigation and can reduce the need for extensive experimental testing. researchgate.netsciensage.info

Studies have utilized in silico tools to predict the ADME and toxicity profiles of various compounds, including constituents found in essential oils. researchgate.netresearchgate.net While specific detailed ADME predictions for this compound were not extensively detailed in the provided snippets, the general application of these methods to essential oil components and natural products is well-established. researchgate.netsciensage.info Predicted toxicity endpoints in such studies typically include aspects like mutagenicity, carcinogenicity, hepatotoxicity, and other systemic toxicities, but exclude the description of clinical adverse effects. nih.goveuropa.eu For example, in silico studies have been performed to predict the activity towards CYP450 enzymes and potential hepatotoxic, carcinogenic, immunotoxic, and mutagenic properties of various chamomile constituents, including this compound. researchgate.net

In silico toxicity prediction models aim to identify potential molecular initiating events (MIEs) and can assess various toxic responses induced by a compound based on its chemical structure. europa.eumdpi.com These models leverage computational algorithms and molecular descriptors to build predictive relationships. mdpi.comwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Implied)

Quantitative Structure-Activity Relationship (QSAR) studies are a chemoinformatics approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or property. ijapbjournal.com Although specific QSAR studies focused solely on this compound were not explicitly detailed in the provided search results, QSAR is a fundamental technique in structure-function prediction and is highly relevant to the study of natural products and their derivatives. wikipedia.orgijapbjournal.com QSAR models use molecular descriptors to quantify structural features and correlate them with observed activities, allowing for the prediction of properties for untested compounds and the identification of structural features important for activity. ijapbjournal.com This approach is often used in conjunction with molecular docking and in silico ADME/Tox predictions in the broader field of computational drug discovery and characterization. wikipedia.org

Genetic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

Genetic engineering and synthetic biology offer powerful tools to manipulate biological systems for the enhanced and sustainable production of valuable natural products like this compound. consensus.app These approaches involve modifying metabolic pathways and manipulating genes in host organisms.

Metabolic Pathway Engineering in Heterologous Hosts

Metabolic pathway engineering in heterologous hosts involves introducing or modifying genes in organisms like bacteria or yeast to redirect metabolic flux towards the production of a desired compound. consensus.appnih.gov This strategy is particularly useful for compounds that are difficult to obtain in large quantities from their native sources.

The biosynthesis of sesquiterpenes, including cadinene isomers, occurs via the cyclization of farnesyl pyrophosphate (FPP) catalyzed by sesquiterpene synthases. foodb.ca Engineering heterologous hosts to overexpress or introduce specific sesquiterpene synthase genes, along with optimizing the availability of precursors like FPP, are common strategies in metabolic engineering for sesquiterpene production. For example, studies have explored the heterologous expression of sesquiterpene synthases from various sources in Saccharomyces cerevisiae and E. coli to produce different sesquiterpenoids, including this compound and delta-cadinene. mdpi.comsemanticscholar.org Successful characterization of biosynthesis in basidiomycetes, for instance, involves genetic engineering and heterologous expression. mdpi.com Modular metabolic engineering, as applied to other sesquiterpenes, can improve titers by balancing precursor flux.

Targeted Gene Manipulation for Improved Yield or Specificity

Targeted gene manipulation involves making specific changes to genes involved in the biosynthesis of a compound to improve production yield or specificity. mdpi.com This can include overexpression of key enzymes, knockout of competing pathways, or modification of regulatory genes.

In the context of cadinene biosynthesis, targeted gene manipulation has been explored, particularly in plants like cotton. For example, RNA interference (RNAi) has been used to downregulate cadinene synthase genes in cotton to reduce the production of gossypol, a toxic cadinene-derived compound, aiming to improve cottonseed quality for food and feed applications. frontiersin.orgnih.govnih.gov This demonstrates that manipulating genes within the native producer can alter the levels of cadinene-related compounds. Transforming cotton cadinene synthase cDNA into other plants, such as Artemisia annua, has also been investigated to explore the potential impact on related metabolic pathways. jscimedcentral.com Targeted gene insertion technologies, such as those utilizing CRISPR-Cas9, are being developed to make precise changes to plant genomes, which could be applied to manipulate genes involved in this compound biosynthesis for improved yield or to produce specific derivatives. mdpi.cominnovativegenomics.org

Advanced Phytochemical Screening and "Omics" Integration

Advanced phytochemical screening methods, coupled with metabolomics, transcriptomics, and proteomics, are providing deeper insights into this compound within its biological context.

Metabolomics Profiling for Co-occurring Natural Products

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, is instrumental in identifying and quantifying this compound alongside other co-occurring natural products in complex biological matrices. This approach helps to understand the metabolic pathways involved in this compound biosynthesis and how its production is linked to other secondary metabolites. While specific metabolomic studies solely focused on this compound and its co-occurrence were not extensively detailed in the search results, metabolomics in general is a powerful tool for analyzing the complex mixtures found in essential oils and plant extracts where this compound is present. foodb.canih.govmdpi.com For instance, studies analyzing essential oil compositions using techniques like GC-MS identify numerous compounds, including this compound and other sesquiterpenes, providing a snapshot of co-occurring metabolites. mdpi.comebi.ac.uk The diversity of terpene synthases in plants can lead to a high variability in the chemical structure of terpenoid compounds, suggesting that metabolomics can help unravel these complex biosynthetic relationships and identify suites of co-produced compounds. nih.goveusaat.eu

Transcriptomics and Proteomics in Response to Environmental Stimuli

Transcriptomics and proteomics offer insights into the genetic and protein-level responses of organisms that produce this compound, particularly in the context of environmental stimuli. Transcriptomics, the study of the complete set of RNA transcripts, can reveal changes in gene expression related to the biosynthesis of this compound and associated enzymes under different environmental conditions. For example, transcriptomic data has been used to study plant responses to environmental stress, including drought and other abiotic factors. uoc.ac.innih.govmdpi.com While direct links to this compound production were not explicitly detailed in all stress-related transcriptomics studies found, these studies demonstrate the application of this technology to understand plant metabolic adjustments in challenging environments, which could indirectly influence sesquiterpene production. uoc.ac.innih.govmdpi.com One study mentioned transcriptome data showing LcTPS genes, involved in terpene synthase, were consistent with responses to environmental stress, although the specific terpenes weren't detailed in the snippet. researchgate.net

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information on the actual proteins expressed by an organism. This is crucial for understanding the functional machinery involved in this compound biosynthesis and how it is modulated by environmental factors. Proteomics is increasingly used to analyze protein networks in plants and microbes in response to environmental stimuli such as salinity, drought, and pollutants. frontiersin.orgnih.govmdpi.comenvironmentalproteomics.orgnih.gov Environmental proteomics, in particular, focuses on studying protein expression in various ecosystems and organisms adapting to unique environments. mdpi.comenvironmentalproteomics.org Studies have shown that proteomics can identify proteins involved in stress response that are overexpressed when organisms are exposed to contaminants or other stressors. nih.gov This suggests that proteomics could be applied to identify enzymes and other proteins whose expression levels change in response to environmental cues, potentially impacting this compound synthesis pathways.

Challenges and Future Perspectives in this compound Research

Research into this compound faces several challenges, particularly concerning data consistency and the need for standardized methodologies. Addressing these issues is crucial for advancing the field and fully understanding the compound's properties and potential applications.

Addressing Conflicting Data and Reproducibility in Biological Assays

Conflicting data and issues with reproducibility are significant challenges in biological assays involving natural products like this compound. These discrepancies can arise from variations in the source of the compound, extraction methods, purity levels, assay protocols, and biological models used. For instance, studies on the antimicrobial activity of compounds like this compound may yield conflicting results depending on the microbial strains tested, inoculum size, and the solvent used in assays. Reproducibility in research, especially in complex biological systems or with large datasets, can be hindered by various factors, including limited incentives for reporting negative findings, publication bias towards novel results, and technical challenges in handling complex data and computational infrastructure. the-turing-way.org For natural products, the inherent variability in the chemical composition of plant extracts can also contribute to conflicting results. nih.gov

Addressing these issues requires rigorous experimental design, clear reporting of methods, and the use of appropriate controls. Meta-analyses of existing literature can help identify confounding variables contributing to conflicting data.

Standardization of Research Protocols and Data Reporting

Standardization of research protocols and data reporting is essential to improve the reproducibility and comparability of studies on this compound. This includes establishing standardized methods for the isolation, purification, and characterization of this compound from different sources. Furthermore, standardized protocols for conducting biological assays, including defined concentrations, exposure times, and relevant controls, are necessary to ensure that results can be reliably compared across different studies.

Detailed reporting of metadata, such as the plant species, geographical origin, tissue type, extraction method, and analytical techniques used, is also critical for enabling reproducibility and identifying potential sources of variation. Guidelines from organizations like ISO can provide frameworks for standardizing protocols. For analytical techniques like GC-MS, standardizing methods for sample preparation, data acquisition, and data analysis is crucial for obtaining comparable results on the composition of essential oils containing this compound. The lack of reporting of critical information, such as the optical rotation of sesquiterpenes in some studies, highlights the need for more comprehensive data reporting standards. nih.gov Implementing standardized reporting guidelines would facilitate data sharing and integration, enabling larger-scale analyses and a more comprehensive understanding of this compound.

Q & A

Q. What are the key chemical properties and biosynthetic pathways of alpha-cadinene, and how do they influence its ecological roles?

this compound (C15H24) is a sesquiterpene with a bicyclic structure, characterized by SMILES C1C(=C[C@H]2[C@@H](C1)C(=CC[C@H]2C(C)C)C)C and InChI 1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15+/m0/s1. Its biosynthesis occurs via the mevalonate or methylerythritol phosphate (MEP) pathways in plants, with cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene synthases. Its ecological roles, such as plant defense or pollinator attraction, can be studied using gas chromatography-mass spectrometry (GC-MS) to profile volatile organic compounds (VOCs) in species like Thymus marschallianus and Artemisia sericea .

Q. Which analytical methods are most reliable for quantifying this compound in complex biological matrices?

GC-MS coupled with headspace solid-phase microextraction (HS-SPME) is optimal for quantifying this compound in plant tissues or essential oils. For reproducibility, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. High-performance liquid chromatography (HPLC) with UV detection is less effective due to low chromophore activity in sesquiterpenes .

Q. How can researchers reconcile discrepancies in reported this compound abundance across studies?

Contradictions in abundance data (e.g., presence/absence in Oryza sativa under jasmonic acid treatment) often arise from methodological variations: extraction techniques (e.g., solvent vs. headspace), plant growth conditions, or elicitor application timing. Standardizing protocols (e.g., ISO guidelines) and reporting detailed metadata (e.g., plant age, tissue type) are critical .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound's role in plant-insect interactions?

Use factorial designs to test variables such as herbivory (mechanical vs. live insect), phytohormone treatments (e.g., jasmonic acid), and environmental stressors. Behavioral assays (e.g., Y-tube olfactometers) can link this compound emission to parasitoid attraction, as seen in Anagrus nilaparvatae responses to rice volatiles .

Q. How can computational models enhance the study of this compound's stereochemical diversity and enzyme specificity?

Molecular docking simulations (e.g., AutoDock Vina) can predict interactions between this compound synthases and FPP substrates. Phylogenetic analysis of terpene synthases across species (e.g., Humulus lupulus vs. Zingiber officinale) may reveal evolutionary drivers of structural diversity .

Q. What strategies address the challenges of low this compound yields in heterologous expression systems?

Optimize codon usage in microbial hosts (e.g., E. coli, Saccharomyces cerevisiae) and co-express rate-limiting enzymes (e.g., FPP synthases). Modular metabolic engineering, as applied to other sesquiterpenes, can improve titers by balancing precursor flux .

Q. How do abiotic factors (e.g., light, temperature) regulate this compound biosynthesis at the transcriptional level?

Time-series RNA-seq or RT-qPCR analyses under controlled environmental conditions can identify key biosynthetic genes (e.g., TPS isoforms). Chromatin immunoprecipitation (ChIP) assays may uncover transcription factors (e.g., MYC2) binding to promoter regions of sesquiterpene synthases .

Methodological Guidance

Designing a robust hypothesis: What frameworks ensure this compound research questions are both novel and feasible?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible: Access to plant material with documented this compound content (e.g., Cinnamomum sieboldii).
  • Novel: Investigating its antifungal mechanisms in Aspergillus-resistant plant species. Use PICO (Population, Intervention, Comparison, Outcome) for clinical applications, though relevance to this compound may be limited .

Q. How should researchers address conflicting data on this compound's antimicrobial activity?

Conduct dose-response assays across microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) and standardize inoculum size. Compare results to positive controls (e.g., tetracycline) and negative controls (solvent-only). Meta-analyses of existing literature can identify confounding variables (e.g., solvent polarity in disk diffusion assays) .

Q. What statistical approaches are appropriate for analyzing this compound's synergistic effects in essential oil blends?

Use response surface methodology (RSM) or fractional factorial designs to model interactions between this compound and co-occurring terpenes (e.g., linalool, caryophyllene). Principal component analysis (PCA) can reduce dimensionality in GC-MS datasets .

Tables for Key Data

Table 1: Plant Species with Documented this compound Content

SpeciesFamilyTissue AnalyzedReference DOI
Thymus marschallianusLamiaceaeLeaves10.1007/BF00579141
Artemisia sericeaAsteraceaeAerial parts10.1080/10412905.1999.9701070
Eucalyptus globulusMyrtaceaeEssential oil10.1080/10412905.1994.9698428

Table 2: Common Contradictions in this compound Studies

IssueProposed ResolutionReferences
Variable emission under stressStandardize elicitor concentration and timing
Discrepant antimicrobial resultsUse consistent solvent (e.g., DMSO ≤1% v/v)

Key Research Gaps

  • Mechanistic Insights : Elucidate this compound's molecular targets in insect chemoreception.
  • Biotechnological Applications : Engineer microbial platforms for scalable production.
  • Ecological Networks : Model its role in multi-trophic interactions using metatranscriptomics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.